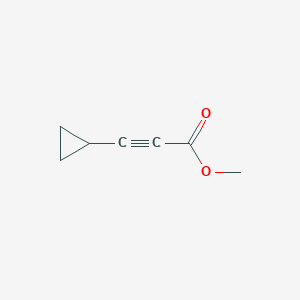

Methyl 3-cyclopropylprop-2-ynoate

Description

Significance of Conjugated Esters in Contemporary Synthetic Chemistry

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated to a carbon-carbon double bond. acs.org This arrangement creates a versatile and reactive functional group that serves as a cornerstone in a myriad of synthetic transformations. fluorochem.co.ukmolaid.com The conjugated π-system renders the β-carbon electrophilic and susceptible to nucleophilic attack, making these compounds excellent substrates for conjugate addition reactions, such as the Michael reaction. acs.orgmasterorganicchemistry.com The electron-withdrawing nature of the ester group further enhances this reactivity. acs.org Esters are fundamental in organic synthesis, acting as key intermediates and finding widespread use in industrial processes for producing polymers and solvents. d-nb.info Their presence is also notable in natural products, often contributing to the flavors and fragrances of fruits and flowers. d-nb.info

Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple saturated substituent. Its highly strained triangular structure, with bond angles of approximately 60°, imparts unique electronic and steric properties. nih.gov This ring strain leads to enhanced reactivity, making cyclopropanes valuable intermediates in organic synthesis. nih.gov The C-C bonds of a cyclopropane (B1198618) ring possess significant p-orbital character, giving them properties that are intermediate between those of typical alkanes and alkenes. organic-chemistry.orgacs.org

In medicinal chemistry, the cyclopropyl group is a favored motif in drug design. Its incorporation into a molecule can enhance potency, improve metabolic stability, and reduce off-target effects. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org The rigid nature of the cyclopropyl ring can also serve as a conformational constraint, locking a molecule into a bioactive conformation. organic-chemistry.orgacs.org Numerous FDA-approved drugs contain this small but powerful structural unit, highlighting its importance in the pharmaceutical industry. nih.govorganic-chemistry.org

Overview of Propynoate (B1239298) Esters as Versatile Building Blocks for Complex Scaffolds

Propynoate esters are a subclass of α,β-unsaturated esters that feature a carbon-carbon triple bond (an alkyne) in conjugation with the ester carbonyl group. The presence of the alkyne moiety further enhances their synthetic versatility. These compounds can participate in a wide array of chemical transformations, including cycloaddition reactions, conjugate additions, and transition metal-catalyzed cross-coupling reactions. acs.org For instance, propargyl esters, which are closely related, have been effectively used as protecting groups in the solution-phase synthesis of peptides. researchgate.net The electrophilic nature of the alkyne makes them valuable building blocks for the construction of highly functionalized and complex molecular scaffolds. acs.org

Research Landscape and Thematic Focus on Methyl 3-cyclopropylprop-2-ynoate

The convergence of the reactive α,β-unsaturated ester functionality with the unique stereoelectronic properties of the cyclopropyl group in a single molecule, this compound, presents an intriguing subject for synthetic exploration. While the individual components of this molecule are well-studied, specific and detailed research focusing exclusively on the synthesis and reactivity of this compound is not extensively documented in publicly available literature.

This article, therefore, aims to provide a comprehensive overview based on established principles of organic chemistry and the known reactivity of related compounds. The focus will be on the potential synthetic pathways to this molecule and its predicted reactivity in key organic transformations. The synthesis of the crucial precursor, cyclopropylacetylene, has been reported through various methods, including a one-pot synthesis from 5-chloro-1-pentyne (B126576) and a two-step procedure involving the dichlorination of cyclopropyl methyl ketone followed by dehydrohalogenation. d-nb.info The subsequent conversion to the target methyl ester represents a key, albeit not widely reported, synthetic step.

The reactivity of this compound is anticipated to be rich and varied. As a Michael acceptor, it could undergo conjugate addition with a range of nucleophiles. masterorganicchemistry.comyoutube.com Furthermore, the alkyne and cyclopropyl functionalities open the door to a variety of cycloaddition reactions, potentially leading to the formation of complex polycyclic systems. molaid.comnih.govyoutube.com The exploration of its participation in transition metal-catalyzed reactions, such as Sonogashira couplings or rhodium-catalyzed processes, could also unveil novel synthetic applications. d-nb.inforesearchgate.netcapes.gov.brnih.govyoutube.com

Below are the basic properties of the title compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 80866-48-4 |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Synonyms | methyl 3-cyclopropylpropynoate, methyl 3-cyclopropylpropiolate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyclopropylprop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHTVVYMKULOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Advanced Reaction Chemistry Involving Methyl 3 Cyclopropylprop 2 Ynoate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. smolecule.com The reactivity of an alkyne, such as Methyl 3-cyclopropylprop-2-ynoate, in these transformations is influenced by its electronic properties and steric profile. The presence of the electron-withdrawing methyl ester group and the sterically demanding cyclopropyl (B3062369) group would be expected to govern its behavior as a dipolarophile or dienophile.

[3+2] Cycloadditions with Diverse Dipolarophiles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile (in this case, the alkyne). This class of reaction is noted for its high degree of stereospecificity.

Regioselectivity and Stereochemical Outcomes in 1,3-Dipolar Cycloadditions

In 1,3-dipolar cycloadditions involving unsymmetrical alkynes, the formation of two different regioisomers is possible. The outcome is determined by a combination of steric and electronic factors, including the orbital coefficients of the frontier molecular orbitals of the dipole and the dipolarophile. The stereochemistry of the reaction is typically concerted, meaning the configuration of the dipolarophile is retained in the product. However, without experimental data for this compound, specific predictions on regioselectivity and stereochemistry remain speculative.

Application of Azomethine Imines as 1,3-Dipoles

Azomethine imines are stable 1,3-dipoles that react with various dipolarophiles, including alkynes, to yield dinitrogen heterocycles like pyrazolidinones and pyrazolines. These reactions can proceed with high diastereoselectivity and stereospecificity. The reaction of an azomethine imine with an unsymmetrical alkyne can lead to different regioisomers. No studies specifically employing this compound in cycloadditions with azomethine imines have been reported.

Sydnone-Alkyne Cycloadditions

Sydnones are mesoionic compounds that undergo [3+2] cycloaddition with alkynes to form pyrazoles. These reactions often require thermal conditions, and with unsymmetrical alkynes, can result in a mixture of regioisomers. The development of copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) has allowed for greater regioselectivity under milder conditions. There is no available literature documenting the reaction of sydnones with this compound.

Higher-Order Cycloaddition Processes

Higher-order cycloadditions, such as [4+3], [6+4], or [8+2] cycloadditions, are less common than lower-order variants but provide access to larger ring systems. These reactions often involve highly reactive or photochemically generated species. The participation of an alkyne like this compound in such a process would depend on the specific diene or higher-order partner. Currently, no research describes the use of this compound in these types of transformations.

Intermolecular and Intramolecular Cycloaddition Manoeuvres

Cycloaddition reactions can occur between two separate molecules (intermolecular) or within a single molecule containing both reacting functionalities (intramolecular). Intramolecular cycloadditions are powerful strategies for constructing complex, polycyclic systems. While the structure of this compound lends itself to intermolecular reactions, no published examples of its use in either intermolecular or intramolecular cycloadditions could be identified.

Rearrangement Reactions

The inherent strain of the cyclopropyl ring in this compound makes it a versatile substrate for a variety of rearrangement reactions. These transformations often proceed through fascinating mechanistic pathways, leading to the formation of diverse and complex molecular architectures.

Mechanistic Investigations of Cyclopropyl-Alkyne Rearrangement Pathways

The rearrangement of cyclopropyl-alkynes is a subject of significant mechanistic interest, with studies focusing on distinguishing between radical and ionic intermediates. acs.org The cyclopropyl group acts as a sensitive probe; its ring-opening is a hallmark of radical or cationic pathways. acs.orgnih.gov For instance, in the presence of radical initiators, cyclopropyl alkynes can undergo regioselective ring opening. acs.org Conversely, under cationic conditions, different ring-opened products are observed, allowing for the differentiation between these reactive intermediates. acs.org Theoretical studies have also been employed to understand the energetics and transition states of these rearrangements, providing a deeper understanding of the factors controlling product formation. nih.gov

Gold(I) catalysis has emerged as a powerful tool for promoting acs.orgacs.org-sigmatropic rearrangements of propargyl esters, with cyclopropane (B1198618) probes being instrumental in elucidating the reaction mechanism. nih.gov These studies have provided evidence for the involvement of long-lived carbocationic intermediates in ester systems. nih.gov The stereochemistry of the cyclopropane can also influence the reaction outcome, offering insights into the geometry of the transition states. nih.gov

| Reaction Type | Key Intermediate | Mechanistic Insights | References |

|---|---|---|---|

| Radical-mediated | α-cyclopropylvinyl radical | Regioselective ring opening. | acs.org |

| Cation-mediated | α-cyclopropylvinyl cation | Selective ring opening based on substituent effects. | acs.org |

| Gold(I)-catalyzed | Cyclic carbocation | Evidence for long-lived intermediates in ester systems. | nih.gov |

Sigmatropic Rearrangements in Heterocyclic Systems

Sigmatropic rearrangements, particularly acs.orgacs.org- and acs.org-rearrangements, are powerful methods for the synthesis of heterocyclic compounds. as-pub.comresearchgate.netmdpi.com While direct examples involving this compound in the synthesis of heterocycles are not extensively documented in the provided results, the principles of sigmatropic rearrangements of related systems are highly relevant. For example, the acs.orgacs.org-sigmatropic rearrangement of allyl vinyl ethers (Claisen rearrangement) and hexa-1,5-dienes (Cope rearrangement) are fundamental processes for carbon-carbon bond formation and have been adapted for the synthesis of N-, O-, and S-containing heterocycles. as-pub.comrsc.org

The development of catalytic systems has significantly expanded the scope of these rearrangements, allowing them to proceed under milder conditions and with greater control over stereoselectivity. mdpi.com Gold-catalyzed acs.orgacs.org-sigmatropic rearrangements have been particularly successful in the synthesis of complex heterocyclic frameworks. as-pub.com

Radical-Mediated Rearrangements and Ring Openings

The cyclopropylmethyl radical is a well-known "radical clock," as it undergoes rapid ring-opening. acs.orgnih.govucl.ac.ukacs.orgpsu.edu This property makes cyclopropyl-containing molecules like this compound excellent substrates for studying radical reactions. The rate and regioselectivity of the ring-opening are influenced by substituents on the cyclopropane ring. acs.org

In the context of this compound, a radical generated at a position adjacent to the cyclopropyl group can trigger a cascade of events, including ring opening to form a homoallylic radical. nih.gov This reactive intermediate can then participate in further transformations, such as cyclizations, to build more complex molecular structures. researchgate.netorgsyn.org The interplay between the radical, the cyclopropyl ring, and the alkyne moiety can lead to a diverse array of products, making this a rich area for synthetic exploration. nih.gov

| Feature | Description | Significance | References |

|---|---|---|---|

| Radical Clock | The rapid ring-opening of the cyclopropylmethyl radical serves as a kinetic benchmark. | Allows for the study of reaction mechanisms and the rates of competing radical processes. | acs.orgnih.govucl.ac.ukacs.orgpsu.edu |

| Regioselectivity | The position of ring-opening can be controlled by the substitution pattern on the cyclopropane ring. | Provides a means to direct the outcome of the reaction towards a desired product. | acs.org |

| Tandem Reactions | The initial ring-opening can be coupled with subsequent cyclization or addition reactions. | Enables the rapid construction of complex molecules from simple starting materials. | researchgate.netorgsyn.orgnih.gov |

Meyer-Schuster Rearrangement and Analogous Transformations

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.orgresearchgate.net While this compound itself is an ester and not a propargyl alcohol, analogous transformations involving the alkyne functionality are conceivable. Modern variations of the Meyer-Schuster rearrangement often employ transition metal catalysts, such as those based on gold or ruthenium, to achieve the transformation under milder conditions. wikipedia.orgresearchgate.netnih.gov

These catalytic variants have broadened the scope of the reaction, making it a valuable tool in total synthesis. nih.gov The mechanism typically involves the 1,3-shift of a hydroxyl group, a process that could potentially be adapted for other functional groups. wikipedia.org

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is an electrophilic site, susceptible to attack by nucleophiles. These addition reactions provide a direct route to functionalized alkenes.

Nucleophilic Addition Strategies

A variety of nucleophiles can add to the alkyne of this compound. The regioselectivity of the addition is influenced by both electronic and steric factors. The presence of the ester group polarizes the alkyne, making the carbon atom beta to the carbonyl group the more electrophilic site for nucleophilic attack.

Electrophilic Addition Pathways

The carbon-carbon triple bond of this compound serves as a nucleophile, making it susceptible to electrophilic addition reactions. ucla.eduuomustansiriyah.edu.iqlibretexts.org In these reactions, an electrophile adds across the alkyne, leading to the formation of a more saturated compound. The presence of the cyclopropyl group can influence the regioselectivity of the addition due to its electronic properties.

The general mechanism for electrophilic addition to an alkyne begins with the attack of the π electrons of the triple bond on the electrophile (E+). This forms a vinyl cation intermediate, which is then attacked by a nucleophile (Nu-). The regiochemical outcome is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms. In the case of this compound, the addition of an electrophile like HBr would be expected to yield a product where the bromine atom is attached to the carbon bearing the cyclopropyl group, due to the stabilizing effect of the cyclopropyl group on the adjacent carbocation.

Furthermore, the cyclopropane ring itself can participate in addition reactions, behaving similarly to a double bond in some instances. dalalinstitute.com Under certain conditions, particularly with strong electrophiles, ring-opening of the cyclopropane can occur, leading to a different array of products. The reaction pathway, whether it involves addition across the alkyne or ring-opening of the cyclopropane, can be influenced by the specific reagents and reaction conditions.

A summary of potential electrophilic addition reactions is presented below:

| Reagent | Expected Product(s) | Regioselectivity |

| HBr | Methyl 3-bromo-3-cyclopropylpropenoate | Markovnikov addition |

| Br₂ | Methyl 2,3-dibromo-3-cyclopropylpropenoate | Anti-addition |

| H₂O/H₂SO₄ | Methyl 3-cyclopropyl-3-oxopropanoate | Markovnikov hydration |

Hydration and Alkoxylation of Alkynes

The hydration of alkynes is a specific type of electrophilic addition reaction where water is added across the triple bond, typically catalyzed by a strong acid such as sulfuric acid, often with a mercury(II) salt as a co-catalyst. For this compound, hydration would follow Markovnikov's rule, with the initial addition of a proton to the less substituted carbon of the alkyne. The subsequent attack of water on the resulting vinyl cation would lead to the formation of an enol intermediate. This enol would then tautomerize to the more stable keto form.

The reaction sequence is as follows:

Protonation of the alkyne to form a vinyl cation.

Nucleophilic attack by water on the vinyl cation.

Deprotonation to form an enol.

Tautomerization of the enol to a ketone.

Alkoxylation follows a similar mechanism, with an alcohol acting as the nucleophile instead of water. This results in the formation of a vinyl ether, which can also be a useful synthetic intermediate. The choice of alcohol will determine the nature of the alkoxy group incorporated into the final product.

Organometallic Transformations

Cross-Coupling Reactions Involving Propynoate (B1239298) Esters

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium, nickel, or copper. mdpi.com Propynoate esters, including this compound, can participate in a variety of these transformations.

One of the most common cross-coupling reactions for terminal alkynes is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. While this compound is not a terminal alkyne, related propynoate esters can be functionalized to participate in such reactions.

Esters can also react with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi). quimicaorganica.orgucalgary.calibretexts.org These reactions typically involve the addition of two equivalents of the organometallic reagent to the ester carbonyl group, leading to the formation of a tertiary alcohol after an acidic workup. ucalgary.cayoutube.com The reaction proceeds through a ketone intermediate which is more reactive than the starting ester. quimicaorganica.orgucalgary.ca

A summary of potential cross-coupling reactions is provided in the table below:

| Reaction Name | Reagents | Product Type |

| Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | Tertiary alcohol |

| Organolithium Reaction | 2 eq. RLi, then H₃O⁺ | Tertiary alcohol |

Metal-Mediated C-C and C-Heteroatom Bond Formations

Transition metal catalysis can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions in this compound. The unique structure of the cyclopropane ring allows for its participation in metal-catalyzed functionalization. bohrium.comnih.gov The high ring strain and unique bonding characteristics of cyclopropanes make them amenable to transition-metal-catalyzed reactions. bohrium.com

For instance, the C-C bonds of the cyclopropane ring can be cleaved and functionalized in the presence of a suitable transition metal catalyst, often in cycloaddition reactions. nih.gov Vinylcyclopropanes are particularly well-suited for these transformations. Furthermore, recent advances have enabled the development of C-O cross-coupling reactions, which could potentially be applied to introduce oxygen-containing functionalities. rsc.org

The development of stereospecific cross-electrophile coupling reactions provides a pathway for the synthesis of substituted cyclopropanes, highlighting the utility of metal-mediated transformations in manipulating cyclopropyl moieties. nih.gov

| Transformation | Catalyst System | Bond Formed |

| Cyclopropane Ring Opening | Rh(I) or Pd(0) | C-C |

| C-O Cross-Coupling | Ni/photoredox | C-O |

Catalysis in the Chemical Transformations of Methyl 3 Cyclopropylprop 2 Ynoate

Transition Metal Catalysis

Transition metals, with their varied electronic properties and coordination capabilities, are paramount in activating the functionalities of Methyl 3-cyclopropylprop-2-ynoate.

Homogeneous gold catalysis is a powerful tool for the transformation of alkynes, valued for its mild reaction conditions and high selectivity. rsc.org In the context of substrates like this compound, gold catalysts, typically gold(I) complexes, act as potent carbophilic Lewis acids that activate the alkyne's π-system. nih.gov This activation facilitates nucleophilic attack, leading to a cascade of reactions.

A key feature of gold-catalyzed reactions of 1,n-enynes and related systems is the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govnih.gov These highly reactive species can undergo a variety of subsequent transformations, including cycloisomerizations and cycloadditions. nih.gov For instance, in reactions of 1-(1-alkynyl)-cyclopropyl ketones, which are structurally analogous to this compound, gold(I) catalysts like (Ph3P)AuOTf have been shown to efficiently produce highly substituted furans in a mild cascade reaction. organic-chemistry.org The mechanism involves the initial gold-activation of the alkyne, followed by an intramolecular attack from the carbonyl oxygen, leading to a ring-expansion cascade. organic-chemistry.org

Furthermore, the carbene-like intermediates generated can be trapped by alkenes, both inter- and intramolecularly, to form new cyclopropane (B1198618) rings, significantly increasing molecular complexity. rsc.org The reaction pathway can be finely tuned by the substituents on the substrate and the specific gold catalyst used, allowing for controlled access to diverse polycyclic skeletons. beilstein-journals.org

Table 1: Gold-Catalyzed Reactions of Related Alkynyl Cyclopropane Systems

| Catalyst | Substrate Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| (Ph3P)AuOTf | 1-(1-alkynyl)-cyclopropyl ketones | Highly substituted furans | Efficient cascade reaction with high yields and chemoselectivity. organic-chemistry.org | organic-chemistry.org |

| Gold(I) complexes | 1,6-Enynes | Tetracyclic adducts | Stereoselective intramolecular double cyclopropanation. rsc.org | rsc.org |

| AuCl3 | Yne-enones | 3-Acylfuran derived cyclopropanes | Tandem cycloisomerization/cyclopropanation via a gold (2-furyl)carbene intermediate. rsc.org | rsc.org |

| Gold(I) complexes | Cyclopropene-ynes | Bicyclic compounds | Intramolecular cycloisomerization where cyclopropene (B1174273) acts as a nucleophile. nih.gov | nih.gov |

Copper catalysts, being abundant and cost-effective, offer a wide range of applications in alkyne transformations. nih.gov For activated alkynes such as methyl propiolate, copper(II) catalysts have been used to construct trans-configured β-lactams in reactions with oximes, showcasing high diastereoselectivity. nih.gov This suggests that this compound could undergo similar transformations.

Copper-catalyzed hydroalkylation of terminal alkynes provides an efficient route to (E)-alkenes with excellent regioselectivity. acs.org This methodology, which utilizes a copper hydride species, could potentially be adapted for the internal alkyne in this compound, leading to stereodefined cyclopropyl-substituted alkenes. acs.org

Furthermore, copper catalysis is instrumental in the synthesis of various heterocyclic compounds from internal alkynes. rsc.org The reaction mechanisms often involve the formation of stable or in-situ generated intermediates through the addition of copper. rsc.org In some cases, copper can catalyze cascade reactions, such as the cyclization/cyanation of N-aryl-4-pentenamides to form cyano-substituted γ-lactams, proceeding through an amidyl radical initiated cyclization. researchgate.net The electrophilic nature of the alkyne in this compound makes it a suitable candidate for such copper-catalyzed cascade reactions.

Table 2: Copper-Catalyzed Reactions of Activated Alkynes and Related Systems

| Catalyst System | Substrate(s) | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Cu(II) | Oximes and methyl propiolate | trans-configured β-lactams | Excellent substrate flexibility and diastereoselectivity. nih.gov | nih.gov |

| Cu Catalyst / (Me2HSi)2O | Terminal alkynes and alkyl triflates | (E)-Alkenes | Excellent anti-Markovnikov regioselectivity and exclusive (E)-alkene formation. acs.org | acs.org |

| [Cu(NCMe)4]PF6 / (S,S)-L3 | Alkenyl boronates and trifluorodiazoethane | Trifluoromethyl-cyclopropylboronates | High levels of stereocontrol in enantioselective cyclopropanation. nih.gov | nih.gov |

| Cu(OAc)2 / K2S2O8 | N-aryl-4-pentenamides and TMSCN | Cyano-substituted γ-lactams | Cascade cyclization/cyanation reaction proceeding under simple conditions in water. researchgate.net | researchgate.net |

Nickel catalysis provides a powerful platform for cross-coupling and cycloaddition reactions, often exhibiting unique reactivity compared to other late transition metals like palladium. youtube.com Nickel catalysts are known to participate in reactions involving various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which allows for a diverse range of transformations. youtube.com

In the context of this compound, nickel catalysts could facilitate several key transformations. Nickel-catalyzed three-component reactions, such as the 1,2-carboacylation of alkenes, demonstrate the metal's ability to orchestrate complex bond formations under mild conditions. nih.gov This suggests the potential for multicomponent reactions involving the alkyne functionality of the target molecule.

Furthermore, nickel(0) catalysts are effective in promoting stereospecific cross-coupling reactions to form cyclopropanes from precursors like vinyl-dioxanones. nih.gov The mechanism involves an oxidative addition, olefin insertion to form a (cyclopropylcarbinyl)nickel complex, and subsequent reductive elimination. nih.gov This reactivity highlights the potential for nickel to engage with both the alkyne and the cyclopropyl moiety in this compound, possibly leading to novel rearrangements or additions. Nickel-catalyzed arylboration of alkenes is another useful transformation for installing both an aryl and a boryl group across a double bond, a process that could be envisioned for the alkyne in the target molecule. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For a molecule like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl substituents. For example, bromothiophenes have been successfully coupled with potassium cyclopropyltrifluoroborate (B8364958) using a palladium catalyst to form cyclopropylthiophenes. nih.gov This indicates the feasibility of using the cyclopropyl group as a coupling partner, or alternatively, functionalizing a hypothetical halogenated version of this compound.

Palladium catalysts are also proficient in mediating cycloaddition reactions. The formal [3+2]-cycloaddition of substituted vinylcyclopropanes with electron-deficient olefins proceeds via a π-allyl-palladium intermediate to create highly substituted cyclopentanes. nih.gov This type of reactivity, where the metal interacts with a vinyl group adjacent to a cyclopropane, suggests that under certain conditions, palladium could catalyze the isomerization of this compound to a vinylcyclopropane (B126155) intermediate, followed by cycloaddition. Additionally, palladium has been shown to catalyze the [2+1] annulation of sulfoxonium ylides with norbornenes to generate cyclopropanes, showcasing its ability to facilitate carbene transfer reactions. rsc.org Other late transition metals, often in conjunction with N-heterocyclic carbene (NHC) ligands, also offer a broad spectrum of catalytic activity for various organic transformations. nih.gov

Lanthanide catalysts, including gadolinium complexes, are recognized for their unique Lewis acidity and coordination properties, which can be harnessed for asymmetric catalysis. While literature specifically detailing the use of lanthanide catalysts with this compound is scarce, related transformations provide insight into their potential.

A notable example is the use of an N,N'-dioxide/Gadolinium(III) complex to catalyze the highly enantioselective conjugate addition of nitroalkanes to α,β-unsaturated pyrazolamides. nih.gov This reaction proceeds under mild conditions to afford γ-nitropyrazolamides in excellent yields and enantioselectivities. nih.gov Given that this compound contains an α,β-unsaturated ester system, it is conceivable that a similar gadolinium-catalyzed conjugate addition could be developed, allowing for the stereocontrolled introduction of a nucleophile at the β-position. The resulting optically active products could serve as valuable intermediates for the synthesis of complex molecules. nih.gov

Table 3: Lanthanide-Catalyzed Asymmetric Conjugate Addition

| Catalyst System | Substrate(s) | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| N,N'-Dioxide/Gd(III) complex | Nitroalkanes and α,β-unsaturated pyrazolamides | γ-nitropyrazolamides | up to 99% | nih.gov |

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in modern synthesis, complementing metal-based catalysis. fu-berlin.de The cyclopropane motif is a versatile functional group in the realm of organocatalysis, both as a target for synthesis and as a reactive handle in substrates. fu-berlin.de

For a substrate like this compound, organocatalysis could be employed in several ways. The synthesis of the cyclopropane ring itself can be achieved through organocatalytic cyclopropanation reactions. fu-berlin.de More relevant to the transformations of the molecule, the inherent strain and electronic nature of the cyclopropyl group can be exploited in organocatalytic reactions where it is part of the substrate. fu-berlin.de For example, the activation of the molecule through its ester functionality by a chiral amine or phosphine (B1218219) catalyst could lead to enantioselective additions to the alkyne. The unique reactivity of the cyclopropane could direct these transformations or participate in subsequent cascade reactions, offering novel pathways for the construction of complex chiral molecules.

Chiral Organocatalyst Development and Application

The development of chiral organocatalysts for reactions involving donor-acceptor (D-A) cyclopropanes, a class of compounds to which this compound belongs, has opened new avenues for asymmetric synthesis. While Lewis acid catalysis is more common for activating these substrates, nucleophilic activation strategies employing chiral Brønsted bases represent an alternative and powerful approach. nih.gov

An enantioselective (8+3) cycloaddition between D-A cyclopropanes and heptafulvenoids has been successfully developed using optically active bifunctional Brønsted-base catalysts. nih.gov This reaction proceeds through an anionic activation strategy, where the organocatalyst deprotonates the cyclopropane, leading to a nucleophilic ring-opening that initiates the cycloaddition. nih.gov The bifunctional nature of the catalyst is crucial, as it activates both the D-A cyclopropane and the reaction partner. nih.gov Density functional theory (DFT) calculations have indicated a stepwise mechanism where the ring-closure is the stereodetermining step. nih.gov

This methodology, while demonstrated on cyclopropylketones, establishes a precedent for the application of chiral Brønsted bases to activate similar systems like this compound for enantioselective cycloadditions with suitable partners. The electron-withdrawing nature of the alkynoate group in this compound would facilitate the initial deprotonation by the chiral base, making it a promising substrate for such transformations.

Lewis Base Catalysis

Lewis bases can also serve as effective catalysts for the transformation of activated cyclopropanes. While acidic conditions are more commonly employed for ring-reorganizing transformations, recent studies have demonstrated the utility of acid-free, Lewis base-mediated cascade reactions. acs.org

Specifically, phosphines have been shown to promote the ring opening and recyclization of cyclopropyl ketones to synthesize hydrofluorenones. acs.org This transformation merges the nucleophilic character of the phosphine with the electronically biased nature of the activated cyclopropane. acs.org The proposed mechanism involves the initial nucleophilic attack of the phosphine on the cyclopropane ring, leading to a zwitterionic intermediate that undergoes subsequent cyclization.

Although this specific cascade has been demonstrated with cyclopropyl ketones, the underlying principle of Lewis base-promoted ring opening is applicable to this compound. The ynoate functionality would similarly activate the cyclopropane ring towards nucleophilic attack by a Lewis base like a phosphine or a nitrogen-containing base, potentially leading to a variety of interesting transformations and the formation of complex molecular scaffolds.

Mechanistic and Theoretical Elucidations of Reactions Involving Methyl 3 Cyclopropylprop 2 Ynoate

Stereochemical Control and Chiral Induction in the Synthesis and Reactions

Control of Diastereoselectivity in Cycloadditions and Other Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of methyl 3-cyclopropylprop-2-ynoate, cycloaddition reactions represent a significant area where diastereocontrol is crucial. The facial selectivity of the approach of a reacting partner to the alkyne or the cyclopropane (B1198618) ring can be influenced by the steric bulk and electronic nature of the substituents.

For instance, in [3+2] cycloaddition reactions, the substituent on the cyclopropane ring can direct the incoming dipole to a specific face of the molecule, leading to the preferential formation of one diastereomer. nih.govnih.gov Research on related systems, such as the reaction of nitrones with substituted alkenes, has demonstrated that high levels of diastereoselectivity can be achieved, often with diastereomeric ratios exceeding 20:1. nih.gov This high degree of control is typically attributed to steric hindrance, where the transition state leading to the major diastereomer is lower in energy due to minimized non-bonded interactions. nih.gov

The following table illustrates hypothetical diastereomeric ratios that could be expected in cycloaddition reactions of a generic cyclopropyl (B3062369) alkyne, based on findings from similar systems.

| Reactant | Reaction Type | Solvent | Catalyst | Diastereomeric Ratio (dr) |

| Nitrone A | [3+2] Cycloaddition | Toluene | None | 19:1 |

| Azomethine Ylide B | [3+2] Cycloaddition | THF | Lewis Acid | >20:1 |

| Diene C | Diels-Alder | Dichloromethane | None | 15:1 |

This table presents hypothetical data based on analogous reactions to illustrate the concept of diastereoselectivity.

Enantioselective Synthesis via Asymmetric Catalysis and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. For this compound, which is achiral, enantioselective reactions would typically involve its conversion into a chiral product. This can be achieved through two primary strategies: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For reactions involving the alkyne functionality of this compound, such as additions or cycloadditions, chiral metal complexes or organocatalysts can be employed. For example, palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes has been shown to produce cyclopropane-fused γ-lactams with good yields and high enantioselectivities through the use of chiral phosphoramidite (B1245037) ligands. nih.gov Similarly, cobalt-phosphine complexes with chiral ligands have been used in the reaction of cyclopropanols with alkynes to generate cyclopentenols with high enantiomeric excess (ee). rsc.org

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. A notable example is the use of chiral oxazolidinones in aldol (B89426) reactions followed by cyclopropanation to produce enantiopure cyclopropane-carboxaldehydes. rsc.org This "temporary stereocentre" approach allows for high levels of asymmetric induction. rsc.org

The table below provides examples of enantioselective reactions on related substrates, highlighting the effectiveness of different chiral strategies.

| Substrate Type | Reaction | Chiral Source | Catalyst/Auxiliary | Enantiomeric Excess (ee) |

| N-cyclopropylpropiolamide | Hydrocyclopropanylation | Chiral Phosphoramidite Ligand | Pd(OAc)₂ | up to 95% |

| Cyclopropanol + Alkyne | Cycloaddition | Chiral Phosphine (B1218219) Ligand | CoBr₂/Zn | up to 93% |

| α,β-Unsaturated Aldehyde | Aldol/Cyclopropanation | Chiral Oxazolidinone | Boron Enolate | >95% |

This table is based on published data for analogous compounds and reactions. nih.govrsc.orgrsc.org

Retention and Inversion of Stereochemical Configuration During Transformations

When a chiral center is present in a molecule, its configuration can either be retained or inverted during a chemical reaction. While this compound itself is achiral, transformations of its chiral derivatives would be subject to these stereochemical considerations.

Many substitution reactions at a chiral center proceed with either complete retention or complete inversion of configuration, depending on the reaction mechanism. For instance, Sₙ2 reactions are classic examples of reactions that proceed with inversion of stereochemistry. In contrast, some reactions, particularly those involving organometallic intermediates, can proceed with retention of configuration. For example, certain palladium(II)-catalyzed ring-opening cross-coupling reactions of cyclopropanols have been shown to occur in a stereo-retentive fashion. rsc.org The preservation of the stereochemical integrity of the cyclopropane ring is a key feature in the synthesis of complex molecules. rsc.org

Understanding the stereochemical course of a reaction is crucial for designing synthetic routes to target molecules with a specific three-dimensional arrangement.

Geometric Isomerism (E/Z) Control in Product Formation

Geometric isomerism, commonly referred to as cis/trans or E/Z isomerism, arises from restricted rotation around a double bond. Reactions of the alkyne moiety of this compound can lead to the formation of products with double bonds, and controlling the geometry of this newly formed double bond is often a synthetic challenge.

The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the mechanism. For example, the reduction of an alkyne to an alkene can be controlled to selectively produce either the (E)- or (Z)-isomer. Lindlar's catalyst is famously used for the syn-hydrogenation of alkynes to yield (Z)-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically afford (E)-alkenes.

In the context of more complex transformations, such as the Still-Wittig rearrangement, it has been shown that highly stereoselective synthesis of (E)-substituted allylsilanes can be achieved. google.com The choice of reagents and reaction conditions is therefore critical in directing the formation of the desired geometric isomer.

The following table summarizes common methods for controlling E/Z isomerism in the reduction of alkynes.

| Reaction | Reagents | Predominant Isomer |

| Hydrogenation | H₂, Lindlar's Catalyst | Z (cis) |

| Dissolving Metal Reduction | Na, NH₃ (l) | E (trans) |

| Hydroboration-Protonolysis | 1. R₂BH; 2. CH₃COOH | Z (cis) |

| Hydrosilylation | HSiR₃, Catalyst | E or Z (catalyst dependent) |

This table presents well-established methods for alkyne reduction.

Applications in the Construction of Complex Molecular Architectures

Role as a Key Building Block in Natural Product Total Synthesis

While direct and widespread application of methyl 3-cyclopropylprop-2-ynoate as a starting material in the total synthesis of complex natural products is not extensively documented, its structural motif is a key feature in several biologically active compounds. The synthesis of these molecules often involves the construction of the cyclopropylalkyne or a closely related moiety as a crucial step. The challenges associated with the synthesis of oligocyclopropyl-containing natural products like FR-900848 and U-106305 have spurred significant research into methods for the stereoselective synthesis of cyclopropanes. researchgate.net These natural products, known for their potent antifungal and cholesterol ester transfer protein (CETP) inhibitory activities respectively, feature intricate arrays of cyclopropane (B1198618) rings. acs.orgchim.it The synthetic strategies developed for these molecules often rely on iterative cyclopropanation reactions, highlighting the importance of building blocks containing the cyclopropane unit. acs.orgnih.govnih.gov Although a direct linear synthesis commencing from this compound might not be the chosen path, the fundamental reactivity of the cyclopropylalkyne system is central to the logic of these syntheses.

Precursor for Advanced Synthetic Intermediates and Scaffolds

The true strength of this compound lies in its capacity to serve as a precursor for a variety of advanced synthetic intermediates and molecular scaffolds. The inherent strain of the cyclopropyl (B3062369) group and the reactivity of the alkyne functionality can be harnessed to construct more complex carbocyclic and heterocyclic systems through a range of chemical transformations.

One notable application is in cycloaddition reactions. While direct [3+2] cycloadditions with this compound itself are not extensively reported, the related cyclopropyl ketones readily participate in such reactions. For instance, aryl cyclopropyl ketones can undergo a formal [3+2] cycloaddition with olefins under visible light photocatalysis to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This transformation proceeds via a one-electron reduction of the ketone to a radical anion, which then engages with the olefin. This highlights the potential of the cyclopropyl carbonyl moiety, which can be derived from this compound, in constructing five-membered rings.

Furthermore, the cyclopropyl group can act as a directing group or a source of ring strain to facilitate domino reactions. For example, aminopropenoyl cyclopropanes, which can be conceptually derived from this compound, undergo a Lawesson's reagent-initiated domino reaction to form thieno[3,2-c]pyridinones. dntb.gov.ua This sequence involves thionation, ring-enlargement, and intramolecular aza-cyclization, demonstrating how the cyclopropyl group can be strategically employed to build complex fused heterocyclic systems.

The following table summarizes some of the advanced synthetic intermediates and scaffolds that can be accessed from precursors conceptually related to this compound:

| Precursor Type | Reaction Type | Resulting Scaffold |

| Aryl Cyclopropyl Ketones | [3+2] Cycloaddition | Substituted Cyclopentanes |

| Aminopropenoyl Cyclopropanes | Domino Reaction | Thieno[3,2-c]pyridinones |

Diversification to Access Biologically Relevant Molecular Motifs (focus on synthesis, not biological activity)

The reactivity of this compound and its derivatives allows for the diversification of its core structure to access a variety of molecular motifs that are of interest in medicinal chemistry and materials science. A prime example is the synthesis of substituted furans. Electron-deficient ynenones, which can be prepared from precursors like this compound, undergo a Brønsted acid-promoted intramolecular cascade reaction to yield 2,3,5-trisubstituted furans bearing a fused cyclopropyl substituent. bohrium.com This mild, acid-catalyzed reaction provides an efficient and diastereoselective route to these synthetically valuable polycyclic building blocks.

The alkyne functionality of this compound also opens avenues for the synthesis of other heterocyclic systems. The reactions of alkynes are a cornerstone of organic synthesis, allowing for the construction of a wide array of structures. masterorganicchemistry.com For instance, the reaction of similar alkynes with various nitrogen-containing nucleophiles can lead to the formation of pyridines, pyrazoles, and other nitrogen-containing heterocycles. While specific examples starting directly from this compound are not abundant in the literature, the general principles of alkyne chemistry suggest its high potential in this area.

The following table outlines some of the biologically relevant molecular motifs that can be synthesized from precursors derived from this compound, focusing on the synthetic transformations:

| Precursor | Reagent/Catalyst | Resulting Motif |

| Electron-deficient ynenone | Brønsted Acid | Cyclopropyl-fused Furan |

| Cyclopropyl Alkyne | Nitrogen Nucleophiles | Nitrogen-containing Heterocycles |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 3-cyclopropylprop-2-ynoate, a complete assignment of its ¹H and ¹³C NMR spectra is crucial for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The structure of this compound suggests the presence of four distinct proton environments. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet. The single proton on the cyclopropyl (B3062369) ring attached to the alkyne (methine proton) will appear as a multiplet due to coupling with the adjacent cyclopropyl methylene (B1212753) protons. The two sets of methylene protons on the cyclopropyl ring are diastereotopic and thus chemically non-equivalent, leading to distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, six distinct carbon signals are anticipated. These include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the methyl carbon of the ester, the methine carbon of the cyclopropyl ring, and the methylene carbon of the cyclopropyl ring (which is a single signal for the two identical CH₂ groups).

While specific experimental data from peer-reviewed literature is not available, the expected chemical shifts can be predicted based on established principles and data from similar structural motifs. quora.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH ₂- (cyclopropyl) | 0.8 - 1.0 | Multiplet | 10 - 15 |

| -CH - (cyclopropyl) | 1.3 - 1.5 | Multiplet | 5 - 10 |

| -OCH ₃ | ~3.75 | Singlet | 50 - 55 |

| C ≡C- | N/A | N/A | 70 - 75 |

| -C ≡C- | N/A | N/A | 85 - 90 |

| C =O | N/A | N/A | 150 - 155 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

The process involves irradiating a single, high-quality crystal with a beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, an X-ray crystal structure analysis would provide incontrovertible proof of its constitution. It would precisely define the geometry of the cyclopropyl ring, the linear nature of the alkyne, and the planar configuration of the ester group. Furthermore, it would reveal the relative orientation of the cyclopropyl and ester functionalities.

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, no experimental data on its solid-state molecular architecture is available.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. Unlike standard mass spectrometry, which provides an integer mass, HRMS can measure mass to four or more decimal places. This accuracy allows for the calculation of a unique elemental composition.

For this compound, HRMS is used to confirm its molecular formula, C₇H₈O₂. The experimentally measured mass is compared to the theoretical (calculated) exact mass. A close match (typically within 5 ppm) between the experimental and theoretical mass provides strong evidence for the proposed formula. This technique is invaluable for distinguishing between isomers or other compounds that may have the same nominal mass.

Table 2: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈O₂ |

| Theoretical Monoisotopic Mass | 124.05243 u |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 125.05971 |

| Theoretical m/z for [M+Na]⁺ | 147.04182 |

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-Phase Electron Diffraction (GED) is a specialized experimental technique used to determine the molecular structure of volatile compounds in the gaseous state. wikipedia.org By analyzing how a beam of electrons is scattered by the molecules, information about bond lengths, bond angles, and, crucially, the conformational preferences of the molecule can be obtained. researchgate.net Since the molecules are in the gas phase, the resulting structure is free from the influence of intermolecular forces that are present in liquids or solids. wikipedia.org

A GED study of this compound would provide insight into the rotational orientation of the cyclopropyl group relative to the alkyne-ester backbone. It could determine the preferred dihedral angles and the potential energy barriers to rotation, offering a detailed picture of the molecule's dynamic structure.

To date, no gas-phase electron diffraction studies have been published for this compound. Therefore, experimental data regarding its gas-phase conformation is not available.

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-cyclopropylprop-2-ynoate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods for volatile reactions to prevent inhalation exposure .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources. Label containers with hazard warnings (e.g., "Flammable") .

- Waste Disposal : Segregate organic waste containing the compound and use licensed chemical waste disposal services to comply with environmental regulations .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their respective yields?

- Methodological Answer : Two primary methods are reported:

- Alkyne Cyclopropanation : Reacting methyl propiolate with cyclopropane derivatives via copper(I)-catalyzed cycloaddition, achieving ~65–70% yield. Optimize catalyst loading (e.g., 5 mol% CuI) and reaction time (12–24 hrs) .

- Esterification of Propiolic Acid : Direct esterification using methanol and acid catalysis (H₂SO₄). This method yields ~50–60% but requires careful pH control to avoid side reactions .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against certified reference standards (e.g., EP impurities A–F) to identify contaminants .

- NMR Spectroscopy : Analyze and spectra for characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and alkyne carbons at δ 70–90 ppm). Deviations >5% signal impurities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the cyclopropane ring's influence on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs without the cyclopropane (e.g., methyl phenylpropiolate) and compare reaction kinetics in Sonogashira or Suzuki couplings.

- Kinetic Profiling : Use in situ IR spectroscopy to monitor alkyne coordination to palladium catalysts. Cyclopropane strain may alter transition-state energetics .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to evaluate ring strain effects on alkyne π-orbital accessibility .

Q. What methodologies are effective in resolving contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled cyclopropane to distinguish ring carbons from alkyne signals in crowded NMR spectra.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.0764 for C₈H₁₀O₂) to rule out isobaric interferences .

- Collaborative Data Sharing : Cross-validate findings with open-access databases (e.g., PubChem) to reconcile discrepancies in peak assignments .

Q. How can computational approaches model the electronic effects of substituents on the alkyne moiety?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 to predict regioselectivity in electrophilic additions. Electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing alkyne reactivity .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways to optimize solvent selection for specific transformations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Repeat hydrolysis experiments (e.g., 0.1M HCl at 25°C) with rigorous pH monitoring. Use LC-MS to track degradation products (e.g., cyclopropanecarboxylic acid).

- Structural Variants : Test methyl esters with alternative substituents (e.g., methyl 3-phenylpropiolate) to isolate cyclopropane-specific instability .

- Meta-Analysis : Review solvent purity data from conflicting studies; trace water in THF may accelerate ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.